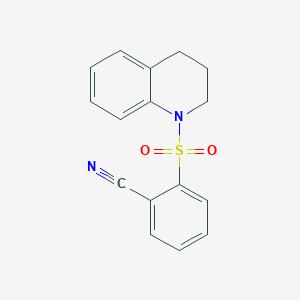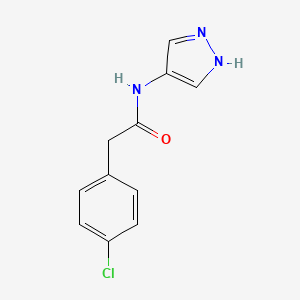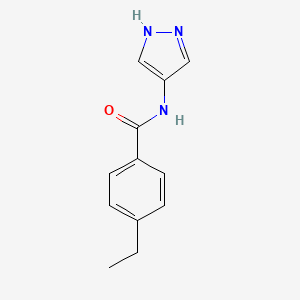
2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and inhibiting cell proliferation. The compound may also exhibit its catalytic activity by interacting with the reactants and lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not exhibit significant side effects in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide in lab experiments include its high purity, low toxicity, and potential applications in various fields. However, the limitations of using the compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for the study of 2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide. One direction is to further investigate its potential as a novel anticancer agent and to optimize its structure for improved efficacy. Another direction is to explore its potential applications in materials science and catalysis, and to develop new synthetic routes for the compound. Additionally, studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Méthodes De Synthèse
The synthesis of 2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide involves the reaction of 1H-pyrazole-4-carboxylic acid with cyclopentadiene in the presence of a catalyst, followed by the addition of acetic anhydride to form the final product. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, the compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, the compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, the compound has been studied for its potential use as a catalyst in various chemical reactions.
Propriétés
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(5-8-3-1-2-4-8)13-9-6-11-12-7-9/h1,3,6-8H,2,4-5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHPMYGJGPHEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)


![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)


